molecular formula C6H6BrFN2O B2369456 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2101199-62-4

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B2369456
CAS RN: 2101199-62-4
M. Wt: 221.029
InChI Key: DXFAXZLZTQERLO-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound with the CAS Number: 1049730-35-9 . It has a molecular weight of 193.02 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole is C5H6BrFN2 . The InChI code for this compound is 1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.02 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Pyrazole Compounds : A study by Loh et al. (2013) details the synthesis of four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and their structural characterization using X-ray single crystal structure determination.

  • Crystallographic Analysis : A study by Singh et al. (2013) conducted X-ray diffraction analysis on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, providing detailed insights into its structural properties.

  • Synthesis of Fluorinated Derivatives : Research by Jagadhani et al. (2015) involved the treatment of 4-bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones, leading to the synthesis of novel fluorinated derivatives, including 2-[5-(4-bromo-2-fluorophenyl)-4,5-dihydro-1H-pyrazol3-yl]phenol.

Applications in Materials Science and Chemistry

  • Photophysical Studies : The study by Singh et al. (2013) also investigated the photophysical properties of the compound in different solvents, providing insights into its potential applications in materials science.

  • Application in Organic Light-Emitting Diodes (OLEDs) : A study by Szlachcic et al. (2017) discussed the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, mentioning their application as emitters in OLEDs.

Potential Biological and Pharmaceutical Applications

  • Antimicrobial Evaluation : A study by Thumar & Patel (2011) synthesized and evaluated the antimicrobial activity of carbostyril derivatives of 1H-pyrazole, showcasing the potential for medical and pharmaceutical applications.

  • Molecular Docking Study : The research by Mary et al. (2015) conducted a molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, suggesting its potential phosphodiesterase inhibitory activity.

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-2-(2-fluoroethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFAXZLZTQERLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde

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